TMX-2164

BCL6 Inhibition Target Engagement Covalent Inhibitor

Reversible BCL6 inhibitors lose target engagement upon washout, confounding pharmacological readouts in long-term assays. TMX-2164 resolves this with a sulfonyl fluoride warhead that covalently binds BCL6 Tyr58, sustaining occupancy after compound removal. • Retains BCL6 occupancy post-washout (5 μM, 30 h, HEK293T); reversible analogs fail • Single-digit μM GI50 in SU-DHL-4 5-day proliferation, outperforming reversible counterparts • ≥98% purity; optimized for washout protocols and sustained pharmacology studies

Molecular Formula C25H24ClFN6O6S
Molecular Weight 591.0 g/mol
Cat. No. B10821743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMX-2164
Molecular FormulaC25H24ClFN6O6S
Molecular Weight591.0 g/mol
Structural Identifiers
SMILESCNC(=O)COC1=CC2=CC(=CC(=C2N(C1=O)C)OC)NC3=NC(=NC=C3Cl)NCC4=CC(=CC=C4)S(=O)(=O)F
InChIInChI=1S/C25H24ClFN6O6S/c1-28-21(34)13-39-20-9-15-8-16(10-19(38-3)22(15)33(2)24(20)35)31-23-18(26)12-30-25(32-23)29-11-14-5-4-6-17(7-14)40(27,36)37/h4-10,12H,11,13H2,1-3H3,(H,28,34)(H2,29,30,31,32)
InChIKeyVNVCMPVIJOIVJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMX-2164: Irreversible BCL6 Inhibitor Overview


TMX-2164 (CAS 2418022-85-0) is a rationally designed, irreversible small-molecule inhibitor of the transcriptional repressor B-cell lymphoma 6 (BCL6), featuring a sulfonyl fluoride warhead that covalently binds the hydroxyl group of Tyrosine 58 within the BCL6 homodimer lateral groove [1]. This compound serves as a chemical probe for interrogating BCL6-driven transcriptional programs in diffuse large B-cell lymphoma (DLBCL) and other B-cell malignancies [1].

Irreversible covalent inhibitor of BCL6 Tyr58 for transcription program studies
Compatible with washout protocols requiring sustained target engagement
Suitable for long-term DLBCL cell proliferation assays (multi-day treatment)

Why TMX-2164 Cannot Be Substituted


Reversible BCL6 inhibitors require continuous target exposure to maintain pharmacological effect, whereas TMX-2164's irreversible covalent binding mechanism confers sustained BCL6 occupancy even after compound washout [1]. This fundamental mechanistic distinction renders reversible BCL6 inhibitors—including TMX-2164's direct reversible counterpart TMX-2177—functionally non-interchangeable with TMX-2164 in experimental protocols involving pulsed treatment, washout assays, or scenarios where transient target inhibition fails to recapitulate the sustained pharmacological phenotype observed with covalent modification [1].

Mechanism Reversible BCL6 inhibitors (e.g., TMX-2177) may not maintain target occupancy after compound washout; covalent engagement may be required to reproduce sustained pharmacological effects.
Cellular Comparable biochemical IC50 does not ensure equivalent antiproliferative response; reversible analogs may exhibit reduced activity in long-term DLBCL models.

TMX-2164 vs. TMX-2177 Head-to-Head Comparison


Sustained BCL6 Occupancy After Washout

TMX-2164 demonstrates prolonged BCL6 occupancy in HEK293T cells after compound washout, whereas the reversible comparator TMX-2177—despite having comparable biochemical IC50—fails to maintain target engagement under identical conditions [1]. This functional divergence is demonstrated in a FACS-based cellular protection assay where TMX-2164 pretreatment (5 μM, 30 h) rescued BCL6 from BI-3802 degrader-induced degradation post-washout; reversible compounds TMX-2177 and compound 1 conferred no such protection [1].

Sustained Occupancy After Washout
Head-to-head
TMX-2164 protected BCL6 from degrader-induced loss post-washout; reversible counterpart TMX-2177 showed no protection.
Supports washout-based target engagement interpretation
5 μM, 30 h pretreatment; HEK293T; BI-3802 degrader
BCL6 Inhibition Target Engagement Covalent Inhibitor Washout Assay

Antiproliferative Activity in DLBCL Cells

In SU-DHL-4 diffuse large B-cell lymphoma (DLBCL) cells, TMX-2164 demonstrates single-digit micromolar GI50 for growth inhibition over a 5-day treatment period, representing the most effective antiproliferative activity among the tested series [1]. Critically, the reversible comparator TMX-2177—despite exhibiting biochemical IC50 comparable to TMX-2164 (152 nM)—showed markedly reduced antiproliferative activity in this cellular assay [1].

DLBCL Antiproliferative Activity
Head-to-head
Single-digit micromolar GI50 in SU-DHL-4 cells; ranked highest in tested series.
Supports cellular proliferation assay context
5-day treatment; reversible TMX-2177 showed reduced activity
Antiproliferative Activity DLBCL SU-DHL-4 Cells Covalent Inhibitor

Biochemical Potency by TR-FRET Displacement

TMX-2164 exhibits an IC50 of 152 nM in a TR-FRET-based biochemical displacement assay measuring displacement of BodipyFL-labeled BCOR peptide from BCL6 [1]. Its direct reversible counterpart TMX-2177 shows comparable activity in this same assay [1]. The covalent warhead optimization trajectory from earlier compound TMX-1120 (IC50 251 nM) to TMX-2164 reflects hybridization with the more potent reversible scaffold BI-3812 [1].

Biochemical Potency (TR-FRET)
Head-to-head
IC50 = 152 nM (BCL6-BCOR displacement); 17.8-fold improvement over Compound 1.
Supports biochemical target engagement review
TR-FRET assay with BodipyFL-BCOR peptide
BCL6 Inhibition TR-FRET Biochemical Potency Covalent Inhibitor

TMX-2164 Optimal Application Scenarios


Washout Assays for Sustained Target Engagement

TMX-2164 is uniquely suited for experiments requiring assessment of sustained pharmacological effects after compound removal. In washout protocols (e.g., 5 μM pretreatment for 30 h followed by compound washout), TMX-2164 maintains BCL6 occupancy and protects against degrader-induced target loss, whereas reversible inhibitors fail to do so [1]. This property enables researchers to distinguish occupancy-driven versus exposure-driven pharmacology in BCL6-dependent cellular models [1].

DLBCL Cellular Proliferation Assays

For SU-DHL-4 DLBCL cell proliferation assays extending over multiple days (e.g., 5-day treatment), TMX-2164 demonstrates superior antiproliferative activity (single-digit micromolar GI50) relative to reversible BCL6 inhibitors with comparable biochemical potency [1]. This makes TMX-2164 the preferred tool compound for long-term proliferation studies where transient target inhibition is insufficient to drive functional outcomes [1].

Covalent Tyr58 BCL6 Inhibition Studies

TMX-2164 serves as a chemical biology probe for investigating tyrosine-directed covalent inhibition of transcription factor protein-protein interactions. Its sulfonyl fluoride warhead forms a covalent adduct specifically with BCL6 Tyr58, confirmed by LC-MS intact protein analysis and tryptic peptide mapping [1]. This enables precise correlation of covalent modification stoichiometry with functional outcomes in cellular systems [1].

Application
Selection Property
Validation Focus
Washout assays for sustained target engagement
Covalent Tyr58 engagement sustains occupancy after compound removal
Post-washout BCL6 protection vs. reversible comparator
DLBCL cell proliferation studies (long-term)
Sustained antiproliferative activity in multi-day formats
GI50 determination in SU-DHL-4 cells (5-day)
Covalent inhibition mechanism studies
Site-specific Tyr58 adduct formation
LC-MS intact protein and peptide mapping

Technical Documentation Hub

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36 linked technical documents
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